![molecular formula C16H24ClN3O2 B5604347 N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5604347.png)
N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis This compound is part of a broader class of compounds synthesized through a multi-step process involving initial reactions with substituted anilines and various chloro compounds in aqueous or polar aprotic mediums. The synthesis protocols for similar compounds involve reacting aniline derivatives with chloroacetyl chloride to form electrophiles, which are then coupled with piperazine derivatives to achieve the targeted compounds. These compounds are characterized using techniques like proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data, indicating a structured approach to synthesis that likely applies to our compound of interest (Raza et al., 2019).
Molecular Structure Analysis The molecular structures of these compounds are determined using 1H NMR, 13C NMR, and IR spectral data. This analytical approach ensures a comprehensive understanding of the molecular framework and the chemical environment within the compound, essential for elucidating the structure of “N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide” (Raza et al., 2019).
Chemical Reactions and Properties The chemical reactivity and properties of similar compounds have been explored through various in vitro and in vivo studies, indicating that these compounds can interact with biological targets such as tyrosinase and melanin, suggesting potential for bioactivity. This insight into the reactivity provides a basis for understanding the chemical behavior of our compound under biological conditions (Raza et al., 2019).
Physical Properties Analysis Although specific data on the physical properties of “this compound” were not directly found, the methodologies employed in similar research, such as solubility tests, melting point determination, and molecular weight measurements, are critical for assessing the physical characteristics of chemical compounds. These properties are essential for understanding the compound's behavior in various environments and applications (Raza et al., 2019).
Chemical Properties Analysis The chemical properties, including reactivity with specific enzymes or biological targets, are derived from detailed in vitro and in vivo evaluations. For compounds within this chemical family, such as their activity against tyrosinase and potential for depigmentation applications, highlight the importance of understanding the specific interactions and mechanisms at play. These insights into the chemical behavior underpin the broader applicability of the compound in various scientific and therapeutic contexts (Raza et al., 2019).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research into compounds with similar structural motifs, such as various N-substituted phenylpiperazines, has led to the synthesis of derivatives with significant biological activities. For instance, the synthesis and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides have demonstrated potential as tyrosinase and melanin inhibitors. These compounds, through in vitro and in vivo studies, have shown promise in depigmentation and as candidates for developing drugs with minimal side effects due to their inhibitory potential and minimal cytotoxicity (Raza et al., 2019).
Pharmacological Effects
Another area of application involves the pharmacological evaluation of structurally related piperazine derivatives. For example, (S)-WAY 100135, a 5-HT1A receptor antagonist, has been studied for its anxiolytic-like effects in murine models, demonstrating the potential therapeutic utility of such compounds in treating anxiety disorders (Rodgers & Cole, 1994).
Antimicrobial and Antiviral Activities
Compounds featuring piperazine rings doped with other pharmacophores have been synthesized and assessed for their antimicrobial and antiviral activities. For example, urea and thiourea derivatives of piperazine doped with febuxostat have shown significant antiviral and antimicrobial properties, suggesting their utility in designing new therapeutic agents (Reddy et al., 2013).
Antitumor Properties
The synthesis of novel derivatives incorporating piperazine structures has also extended to antitumor research, with certain compounds exhibiting potent cytotoxic activities against tumor cell lines. This suggests their potential in cancer chemotherapy, highlighting the versatility of piperazine derivatives in medicinal chemistry (Naito et al., 2005).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-13-14(17)3-2-4-15(13)18-16(22)5-6-19-7-9-20(10-8-19)11-12-21/h2-4,21H,5-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFVZRUNLOYXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B5604264.png)
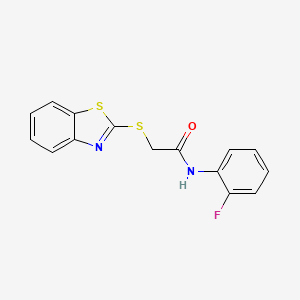
![2-(ethylamino)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-5-pyrimidinecarboxamide](/img/structure/B5604270.png)

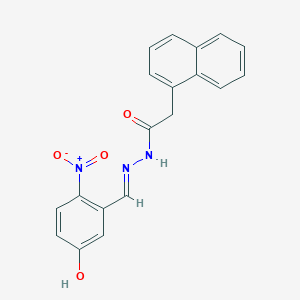
![9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5604302.png)
![4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5604314.png)
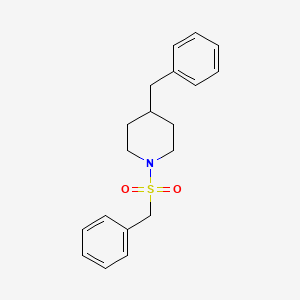
![N-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5604323.png)
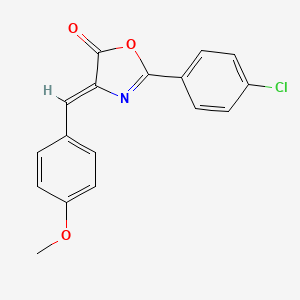
![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5604337.png)
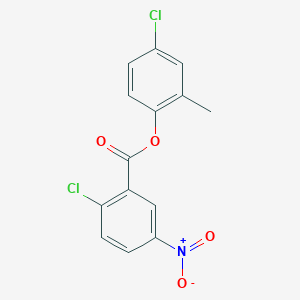
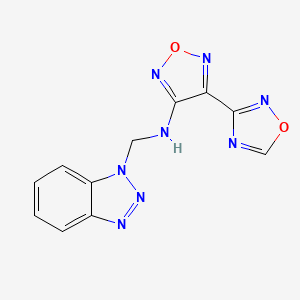
![ethyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5604356.png)